![molecular formula C8H4BrN3O B6308558 6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 2068065-16-5](/img/structure/B6308558.png)
6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C8H4BrN3O and a molecular weight of 238.04 . It is a solid substance and is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile” can be achieved by demethylating "6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile" .Molecular Structure Analysis
The InChI code for this compound is1S/C8H4BrN3O/c9-7-1-6(13)4-12-8(7)5(2-10)3-11-12/h1,3-4,13H
. Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 238.04 . and should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis of Polyfunctional Compounds 6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile serves as a precursor in the synthesis of various complex compounds. For instance, it's used in the formation of pyrazolo[3,4-b][1,8]naphthyridines and pentaazacyclopenta[b]naphthalenes through addition and cyclization processes (Aly, 2006).
Antibacterial Activity Derivatives of this compound, such as 4-pyrrolidin-3-cyanopyridine derivatives, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria, showing inhibitory concentrations varying from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Tautomerism and Reactivity Studies Studies on the tautomerism of related compounds, such as 2-hydroxypyrazolo[1,5-a]pyridine, have shown interesting reactivity patterns, including nitrosation, nitration, and bromination at specific positions. These studies help in understanding the chemical behavior of similar compounds (Ochi et al., 1976).
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives This compound is instrumental in synthesizing pyrazolo[3,4-d]pyrimidine derivatives with potential antibacterial properties, showing the versatility of its derivatives in pharmacological applications (Rostamizadeh et al., 2013).
Formation of Novel Heterocycles It's used in the creation of novel heterocycles, such as pyrazoloazines and pyrazolo[3,4-b]pyridine-based heterocycles, expanding the scope of its applications in chemical synthesis (El‐Emary, 1999); (Abdel‐Latif et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile is the RET (rearranged during transfection) protein . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration .
Mode of Action
6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile acts as a RET inhibitor . It binds to the RET protein, preventing it from activating its downstream signaling pathways . This inhibitory action can lead to the suppression of cell growth and proliferation .
Biochemical Pathways
The compound’s action primarily affects the RET signaling pathway . By inhibiting RET, it disrupts the activation of several downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways . These pathways are involved in cell survival, proliferation, and differentiation .
Result of Action
By inhibiting RET, 6-Bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile can suppress the growth and proliferation of cells that rely on RET signaling . This makes it a potential therapeutic agent for diseases characterized by abnormal RET activity, such as certain types of cancer .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
6-bromo-4-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O/c9-6-1-7(13)8-5(2-10)3-11-12(8)4-6/h1,3-4,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUVDUFAFVWZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Br)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-hydroxypyrazolo[1,5-A]pyridine-3-carbonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.